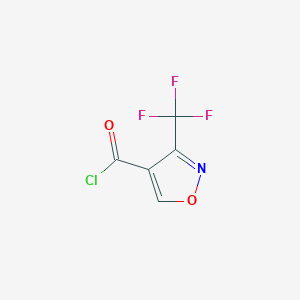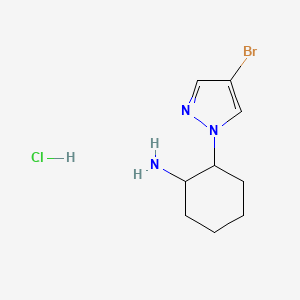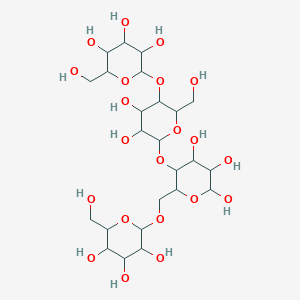
a-D-Galactosyl-mannotriose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-D-Galactosyl-mannotriose: is a trisaccharide composed of one galactose and three mannose units It is a type of galactomannan, which is a polysaccharide consisting of a mannose backbone with galactose side groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-D-Galactosyl-mannotriose typically involves enzymatic methods. Enzymes such as β-mannanase, β-mannosidase, and α-galactosidase are used to hydrolyze mannans into their constituent sugars . The reaction conditions often include specific pH levels, temperatures, and the presence of cofactors to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through the fermentation of microorganisms that produce the necessary enzymes. The process involves culturing these microorganisms in a controlled environment, followed by the extraction and purification of the desired compound .
Chemical Reactions Analysis
Types of Reactions: a-D-Galactosyl-mannotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as β-mannanase and α-galactosidase are commonly used to break down the compound into simpler sugars.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to modify the structure of the compound.
Glycosylation: Glycosyltransferases can add additional sugar units to the compound under specific conditions.
Major Products: The major products formed from these reactions include simpler sugars like mannose and galactose, as well as modified oligosaccharides .
Scientific Research Applications
a-D-Galactosyl-mannotriose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of a-D-Galactosyl-mannotriose involves its interaction with specific enzymes that break down its mannose backbone. Enzymes like β-mannanase and α-galactosidase cleave the glycosidic bonds, releasing the constituent sugars . These enzymes target specific molecular sites on the compound, facilitating its hydrolysis and subsequent utilization in various biological processes.
Comparison with Similar Compounds
- 6 1-α-D-Galactosyl-mannobiose
- 6 3,6 4-α-D-Galactosyl-mannopentaose
- Galactoglucomannans
Comparison: a-D-Galactosyl-mannotriose is unique due to its specific arrangement of galactose and mannose units. Compared to other galactomannans, it has a distinct structure that influences its enzymatic hydrolysis and functional properties . For example, galactoglucomannans contain both glucose and mannose units, whereas this compound is composed solely of mannose and galactose .
Properties
Molecular Formula |
C24H42O21 |
|---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
2-[[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(13(32)15(34)21(38)40-8)45-24-18(37)14(33)19(7(3-27)43-24)44-23-17(36)12(31)10(29)6(2-26)42-23/h5-38H,1-4H2 |
InChI Key |
OSONIRPJYITFDM-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


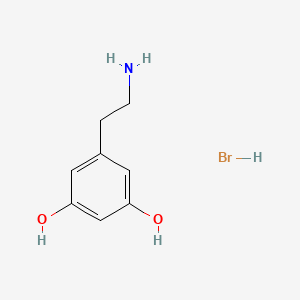
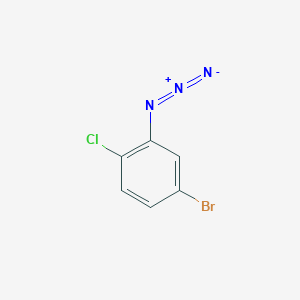



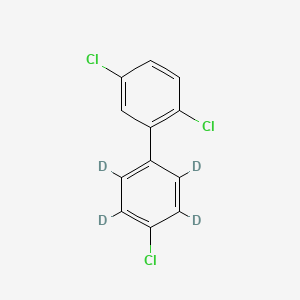
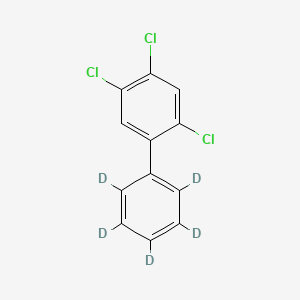
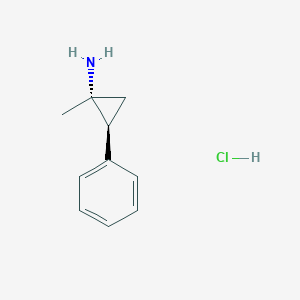
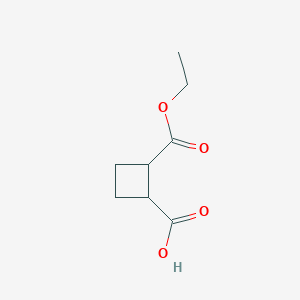

![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
